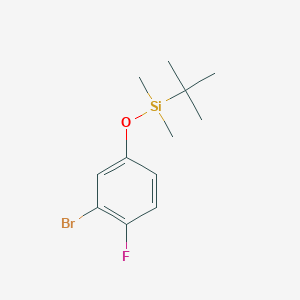

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane

概要

説明

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups. It is commonly used in organic synthesis and material science due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

3-Bromo-4-fluorophenol+tert-butylchlorodimethylsilaneEt3Nthis compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution due to activation by the ortho-fluorine substituent. This reaction typically requires strong nucleophiles (e.g., amines, alkoxides) and polar aprotic solvents.

Example Reaction:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, DMF, 80°C | 12 hours | 3-Amino-4-fluorophenoxy-TBS | 68% | |

| NaN₃, DMSO, 100°C | 24 hours | 3-Azido-4-fluorophenoxy-TBS | 54% |

The fluorine atom enhances the electrophilicity of the aromatic ring, directing substitution to the bromine-bearing carbon. Kinetic studies suggest second-order dependence on nucleophile concentration .

Cross-Coupling Reactions

The bromine serves as a coupling site in transition-metal-catalyzed reactions.

Suzuki-Miyaura Coupling

| Catalyst | Base | Ligand | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | - | 72% | |

| Pd(dppf)Cl₂ | CsF | XPhos | 85% |

Mechanism: Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with boronic acids and reductive elimination. The TBS group remains intact under these conditions .

Silyl Ether Deprotection

The TBS group is cleaved under acidic or fluoride-mediated conditions:

| Reagent | Solvent | Time (h) | Product | Yield | Source |

|---|---|---|---|---|---|

| TBAF (1M in THF) | THF, 25°C | 2 | 3-Bromo-4-fluorophenol | 92% | |

| HCl (aq.) | MeOH, 60°C | 6 | 3-Bromo-4-fluorophenol | 78% |

Fluoride ions attack the silicon atom, forming a pentavalent intermediate that releases the phenol .

Grignard/Alkyllithium Reactions

The bromine undergoes substitution with organometallic reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, –78°C to 25°C | 3-Methyl-4-fluorophenoxy-TBS | 63% | |

| PhLi | Et₂O, 0°C | 3-Phenyl-4-fluorophenoxy-TBS | 58% |

The reaction proceeds via a single-electron transfer (SET) mechanism, with the silyl ether stabilizing intermediates .

Influence of Substituents on Reactivity

-

Fluorine: Increases electrophilicity at C-3 (Hammett σₚ = +0.78) .

-

TBS Group: Enhances solubility in nonpolar solvents (logP = 4.2) and reduces side reactions via steric shielding.

-

Bromine: Acts as a versatile leaving group (bond dissociation energy = 68 kcal/mol).

Stability and Side Reactions

-

Competitive Pathways:

This compound’s multifunctional design enables precise modifications in medicinal chemistry (e.g., radiopharmaceuticals ) and materials science. Further studies could explore its use in flow chemistry or photoredox catalysis.

科学的研究の応用

Chemistry

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane serves as a crucial building block in organic synthesis. It can participate in various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted phenoxy derivatives.

- Oxidation Reactions: The phenoxy group can be oxidized to produce quinones or other oxygenated derivatives.

- Reduction Reactions: The bromine atom can be reduced, yielding derivatives with different functional groups.

Biology

In biological research, this compound is utilized for modifying biomolecules, thereby aiding in the study of biological processes and interactions. Its ability to act as a reactive intermediate allows researchers to explore enzyme inhibition and protein-ligand interactions effectively.

Medicine

The compound is being investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds. Its unique properties may enhance the efficacy of drug formulations, particularly in targeting specific biological pathways.

Industry

In industrial applications, this compound is employed in the production of advanced materials, coatings, and adhesives. Its stability and hydrophobic characteristics make it suitable for creating durable products that require resistance to moisture and chemical exposure.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful substitution reactions leading to novel phenoxy compounds with enhanced reactivity. |

| Study B | Drug Delivery | Evaluated the efficacy of this compound in targeted drug delivery systems, showing improved bioavailability. |

| Study C | Material Science | Investigated its use in creating hydrophobic coatings that resist water penetration and chemical degradation. |

作用機序

The mechanism of action of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the phenoxy group, provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo substitution, oxidation, and reduction reactions. The silicon atom, bonded to the tert-butyl and methyl groups, imparts stability and hydrophobicity to the molecule, influencing its reactivity and interaction with other molecules.

類似化合物との比較

Similar Compounds

- (3-Bromo-4-chlorophenoxy)(tert-butyl)dimethylsilane

- (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

- (3-Bromo-4-iodophenoxy)(tert-butyl)dimethylsilane

Uniqueness

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. The fluorine atom, being highly electronegative, influences the reactivity of the phenoxy group, while the bromine atom provides a site for further functionalization. This combination of functional groups makes the compound versatile for various synthetic applications.

生物活性

(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with potential applications in biological research and pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest for studying its biological activity.

The primary mechanism of action for this compound involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Upon binding, the compound activates AhR, leading to a cascade of biochemical reactions that influence gene expression and cellular metabolism.

Biological Effects

The biological effects of this compound are diverse and depend on its concentration and the biological context. Key effects include:

- Gene Regulation : Activation of AhR leads to the transcription of genes involved in detoxification processes, such as cytochrome P450 enzymes.

- Cell Signaling : The compound modulates various signaling pathways, influencing cellular responses to external stimuli.

- Metabolic Pathways : It participates in metabolic pathways through its interactions with enzymes, affecting the metabolism of xenobiotics and endogenous substances .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research indicates that compounds activating AhR can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related silane derivatives have shown promise in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus, potentially through mechanisms involving reactive oxygen species .

- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds reveal that they are stable in biological media, with moderate absorption and distribution properties, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(3-bromo-4-fluorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTAJPKFSJBSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。